1-(1H-pyrazol-4-yl)propan-1-ol

Description

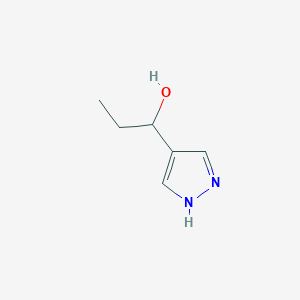

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-6(9)5-3-7-8-4-5/h3-4,6,9H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAXGNFTJFJYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CNN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 1h Pyrazol 4 Yl Propan 1 Ol

Established Synthetic Pathways to 1-(1H-pyrazol-4-yl)propan-1-ol Derivatives

The construction of the this compound scaffold can be achieved through established synthetic methodologies, primarily involving the formation of the carbon-carbon bond adjacent to the pyrazole (B372694) ring or the reduction of a carbonyl group.

Grignard Reagent Additions to Pyrazole-4-carbaldehyde Scaffolds

A primary and versatile method for the synthesis of this compound involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to a pyrazole-4-carbaldehyde derivative. This reaction directly forms the desired secondary alcohol. The pyrazole-4-carbaldehyde precursors can be synthesized through methods like the Vilsmeier-Haack reaction on corresponding pyrazole substrates. semanticscholar.org

The general reaction proceeds by the attack of the nucleophilic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is crucial for the formation and stability of the Grignard reagent.

Table 1: Synthesis of this compound via Grignard Reaction This is an illustrative table based on typical Grignard reaction parameters.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield (%) |

| Pyrazole-4-carbaldehyde | Ethylmagnesium bromide | THF | 0 °C to room temp. | This compound | Not specified |

Reduction of Pyrazolyl Propanone Precursors

An alternative and widely used approach is the reduction of a corresponding ketone, 1-(1H-pyrazol-4-yl)propan-1-one. This method is contingent on the availability of the ketone precursor, which can be synthesized through various methods, including Friedel-Crafts acylation of a pyrazole ring.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to secondary alcohols and is compatible with many functional groups. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although with less chemoselectivity. rsc.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, represents another effective method for the reduction of the pyrazolyl propanone.

Table 2: Reduction of 1-(1H-pyrazol-4-yl)propan-1-one This is an illustrative table based on common reduction methodologies.

| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) |

| 1-(1H-pyrazol-4-yl)propan-1-one | NaBH₄ | Methanol/Ethanol | This compound | High |

| 1-(1H-pyrazol-4-yl)propan-1-one | LiAlH₄ | Diethyl ether/THF | This compound | High |

| 1-(1H-pyrazol-4-yl)propan-1-one | H₂, Pd/C | Ethanol | This compound | High |

Advanced Methodologies for Stereoselective Synthesis of Pyrazolyl Alkanols

The development of stereoselective methods for the synthesis of chiral pyrazolyl alkanols is crucial, as the biological activity of such compounds is often dependent on their stereochemistry.

Enantioselective Alkylation Approaches

Enantioselective alkylation of pyrazole-4-carbaldehyde can be achieved by using chiral auxiliaries or chiral catalysts. A chiral auxiliary temporarily attaches to the pyrazole or the aldehyde, directing the incoming nucleophile (e.g., from a Grignard reagent or an organozinc reagent) to one face of the carbonyl group, thus establishing a preferred stereochemistry. After the reaction, the auxiliary is removed to yield the enantiomerically enriched alcohol.

Catalytic Asymmetric Reactions for Chiral Pyrazolyl Alkanols

Catalytic asymmetric reactions offer a more atom-economical approach to chiral pyrazolyl alkanols. This can be achieved through the asymmetric reduction of 1-(1H-pyrazol-4-yl)propan-1-one or the asymmetric addition of an ethyl nucleophile to pyrazole-4-carbaldehyde.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. nih.gov Chiral ruthenium(II) complexes, often containing ligands such as those derived from pyrazolyl-pyridyl-oxazolines, have proven to be highly effective catalysts for the ATH of various ketones, affording chiral secondary alcohols with high enantiomeric excess (ee). nih.gov The hydrogen source in these reactions is typically isopropanol in the presence of a base.

Table 3: Catalytic Asymmetric Transfer Hydrogenation of a Pro-chiral Pyrazolyl Ketone Illustrative data based on known asymmetric transfer hydrogenation reactions.

| Substrate | Catalyst | Hydrogen Source | Base | Product Configuration | Enantiomeric Excess (ee) (%) |

| 1-(1H-pyrazol-4-yl)propan-1-one | Chiral Ru(II)-complex | Isopropanol | KOH | (S) or (R) | >90 |

Functional Group Interconversions and Derivatization of this compound

The secondary alcohol functionality in this compound allows for a variety of subsequent chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1H-pyrazol-4-yl)propan-1-one, using a range of oxidizing agents. Mild conditions can be achieved with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). organic-chemistry.orgbeyondbenign.org Stronger oxidizing agents such as chromic acid (Jones reagent) can also be employed. nih.gov

Esterification: The hydroxyl group can be readily converted into an ester through reaction with an acid chloride or an acid anhydride in the presence of a base like pyridine. study.comchemguide.co.uknih.gov For example, reaction with acetic anhydride would yield 1-(1H-pyrazol-4-yl)propyl acetate. This derivatization can be useful for modifying the compound's polarity and biological properties.

Etherification: The formation of an ether derivative can be accomplished through methods such as the Williamson ether synthesis. nih.govresearchgate.netresearchgate.net This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to form the ether.

These functional group interconversions provide access to a wide array of pyrazole derivatives with potentially altered physical, chemical, and biological properties, making this compound a valuable synthetic intermediate.

Spectroscopic Characterization and Structural Analysis of 1 1h Pyrazol 4 Yl Propan 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise structure of organic molecules in solution. mdpi.com For 1-(1H-pyrazol-4-yl)propan-1-ol, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its chemical shift (δ). The protons on the pyrazole (B372694) ring of this compound are expected to appear in the aromatic region of the spectrum. The C3-H and C5-H protons of a 4-substituted pyrazole typically resonate as singlets at distinct chemical shifts, often found between δ 7.5 and 8.0 ppm. mdpi.com The N-H proton of the pyrazole ring is also characteristic, usually appearing as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

The propan-1-ol substituent gives rise to several distinct signals. docbrown.info The proton on the carbon bearing the hydroxyl group (the carbinol proton, CH-OH) would likely appear as a triplet around δ 4.5-5.0 ppm, split by the adjacent methylene (B1212753) (CH₂) group. The hydroxyl (-OH) proton itself generally appears as a broad singlet, though its position is variable and it can exchange with deuterium (B1214612) in solvents like D₂O. The methylene protons (CH₂) adjacent to the carbinol carbon are expected to show a complex multiplet pattern due to splitting by both the carbinol proton and the terminal methyl (CH₃) protons. The methyl group protons would appear as a triplet in the upfield region of the spectrum, typically around δ 0.9 ppm. docbrown.info

¹³C NMR spectroscopy provides insight into the carbon skeleton. mdpi.com Pyrazole ring carbons (C3, C4, and C5) have characteristic chemical shifts. For instance, in various pyrazole derivatives, C3 and C5 signals have been observed, and their exact positions can help confirm the substitution pattern. mdpi.com The carbons of the propan-1-ol side chain will also have distinct signals: the carbinol carbon (CH-OH) would be found around δ 60-70 ppm, while the methylene and methyl carbons would appear at higher field (further upfield). docbrown.info

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. chemicalpapers.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrazole C3-H / C5-H | ~7.5 - 8.0 (singlets) | ~130 - 140 | The two pyrazole CH protons are in different environments and will have distinct signals. |

| Pyrazole N-H | Variable (broad singlet) | - | Position and broadening are dependent on solvent and concentration. |

| Pyrazole C4 | - | ~110 - 120 | This is the substituted carbon, its signal will be a singlet. |

| Propanol (B110389) CH-OH | ~4.5 - 5.0 (triplet) | ~60 - 70 | The carbinol proton and carbon. |

| Propanol CH₂ | Multiplet | ~25 - 35 | Methylene group adjacent to the carbinol and methyl groups. |

| Propanol CH₃ | ~0.9 (triplet) | ~10 - 15 | Terminal methyl group. |

| Propanol O-H | Variable (broad singlet) | - | Signal position is variable and may not show coupling. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govthieme-connect.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺), allowing for the confirmation of its molecular formula (C₆H₁₀N₂O). rsc.org

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in predictable ways. The fragmentation of alcohols often proceeds via two main pathways: α-cleavage and dehydration. libretexts.orgyoutube.com

α-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, cleavage between the carbinol carbon and the adjacent methylene carbon would result in the loss of an ethyl radical (•CH₂CH₃) to yield a resonance-stabilized cation containing the pyrazole ring with a mass-to-charge ratio (m/z) corresponding to [M-29]⁺. Another possible α-cleavage is the loss of the pyrazolyl group to form a [C₃H₇O]⁺ ion. A prominent peak for primary alcohols is often observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment, though this would be less likely here as it would require cleavage of the pyrazole-carbon bond. youtube.comdocbrown.info

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. libretexts.org

The pyrazole ring itself is relatively stable, but it can also undergo characteristic fragmentation. The parent pyrazole molecule shows fragmentation through the loss of HCN. nist.gov Therefore, fragments corresponding to the cleavage of the propanol side chain followed by the fragmentation of the pyrazole ring might also be observed. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [C₆H₁₀N₂O]⁺ | Molecular Ion ([M]⁺) |

| 108 | [C₆H₈N₂]⁺• | Dehydration (Loss of H₂O) |

| 97 | [C₄H₅N₂O]⁺ | α-Cleavage (Loss of •C₂H₅) |

| 81 | [C₄H₅N₂]⁺ | Cleavage of the C-C bond alpha to the ring |

| 68 | [C₃H₄N₂]⁺• | Pyrazole ring radical cation |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comacs.org While the specific crystal structure of this compound is not detailed in the provided results, analysis of analogous pyrazole-containing compounds allows for a reliable prediction of its key structural features. iucr.orgnih.gov

A crucial feature in the crystal packing of this compound would be hydrogen bonding. The molecule possesses two hydrogen bond donors (the pyrazole N-H and the alcohol O-H) and two hydrogen bond acceptors (the pyridinic nitrogen of the pyrazole ring and the alcohol oxygen). mdpi.com This allows for the formation of extensive intermolecular hydrogen-bonding networks, such as dimers, trimers, or catemeric chains, which are common motifs in pyrazole crystal structures. mdpi.comacs.orgiucr.orgnih.gov These interactions, for example O-H···N or N-H···O hydrogen bonds, would link molecules together, forming a stable three-dimensional lattice. nih.gov

Table 3: Typical Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Typical Value / Observation | Reference |

| Pyrazole Ring Conformation | Planar | |

| N-N Bond Length | ~1.34 - 1.37 Å | acs.org |

| C=N Bond Length | ~1.32 - 1.35 Å | acs.org |

| C-C Bond Length (in ring) | ~1.38 - 1.40 Å | acs.org |

| Intermolecular Interactions | Hydrogen bonding (N-H···N, O-H···N, N-H···O) forming dimers, trimers, or chains. | mdpi.comiucr.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 3500–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to intermolecular hydrogen bonding. docbrown.info The N-H stretching vibration of the pyrazole ring is also expected in this region, typically around 3100-3180 cm⁻¹, and may overlap with the O-H band. mdpi.com

The C-H stretching vibrations of the alkyl part of the propanol side chain will appear in the 3000–2850 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring may be observed just above 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) will contain several important bands. The C=N and C=C stretching vibrations within the pyrazole ring are expected to appear in the 1600–1450 cm⁻¹ region. tandfonline.commdpi.com A strong band corresponding to the C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. docbrown.info The spectrum as a whole provides a unique fingerprint for the compound. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol O-H | Stretching | ~3500 - 3200 | Broad, Strong |

| Pyrazole N-H | Stretching | ~3180 - 3100 | Medium, may overlap with O-H |

| Aromatic C-H | Stretching | ~3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | ~3000 - 2850 | Medium to Strong |

| Pyrazole C=N, C=C | Stretching | ~1600 - 1450 | Medium |

| Alcohol C-O | Stretching | ~1050 | Strong |

In Vitro Biological Activities and Pharmacological Potentials of Pyrazolyl Alkanol Derivatives

Anticancer and Antiproliferative Activities

The development of novel agents to combat cancer is a primary focus of pharmaceutical research. Pyrazole (B372694) derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxicity against various cancer cell lines through diverse mechanisms of action. nih.gov

Numerous studies have demonstrated the potent ability of pyrazole derivatives to inhibit the growth of human cancer cells in vitro. These compounds have shown efficacy against a wide spectrum of malignancies, including breast, lung, colon, and liver cancers. nih.govfrontiersin.orgijnrd.org

For instance, a series of novel fused pyrazole derivatives was evaluated for anticancer activity against the HEPG2 human liver cancer cell line. frontiersin.org Several of these compounds exhibited potent growth inhibition, with IC₅₀ values significantly lower than the reference drugs erlotinib (B232) and sorafenib. frontiersin.org Specifically, compounds designated as 1, 2, 4, 8, 11, 12, and 15 showed IC₅₀ values ranging from 0.31 to 0.71 μM. frontiersin.org Similarly, pyrazolone-pyrazole derivatives have been synthesized and screened for their inhibitory effects on the MCF-7 breast cancer cell line, with some compounds showing greater potency than the standard drug tamoxifen. nih.gov Another study on novel pyrazole derivatives against the PC-3 human prostate cancer cell line found that compounds 3a and 3i displayed notable cytotoxic activity with IC₅₀ values of 1.22 and 1.24 μM, respectively. rsc.org

The antiproliferative activity is often linked to the inhibition of specific enzymes crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govrsc.org Compound 3i from one study was identified as a particularly potent VEGFR-2 inhibitor with an IC₅₀ value of 8.93 nM, which is more potent than the reference drug Sorafenib (IC₅₀ = 30 nM). rsc.org Other derivatives have shown potent inhibition against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). nih.govacs.org

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound Series | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Fused Pyrazole Derivatives (1, 2, 4, 8, 11, 12, 15) | HEPG2 (Liver) | 0.31 - 0.71 μM | frontiersin.org |

| Benzoxazine-Pyrazole Hybrids (22, 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 μM | nih.gov |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones (3a, 3i) | PC-3 (Prostate) | 1.22 - 1.24 μM | rsc.org |

| Pyrazolo[1,5-a]pyrimidine (B1248293) Analogs (8, 9) | HeLa, MCF7, A549, HCT116, B16F10 | Avg. 24.8 nM & 28 nM | nih.govmdpi.com |

| Pyrazolyl nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine (6a) | MCF-7 (Breast) | Dual EGFR/CDK-2 inhibition (IC₅₀ = 19.6 & 87.9 nM) | acs.org |

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a process critical for the formation of the mitotic spindle. mdpi.commdpi.com These compounds often bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules. nih.govmdpi.com

For example, pyrazolo[1,5-a]pyrimidine analogs 8 and 9 were found to inhibit in vitro tubulin polymerization with IC₅₀ values of 6.7 µM and 2.1 µM, respectively. nih.govmdpi.com Another derivative, a combretastatin-pyrazole hybrid, also showed excellent inhibition of tubulin polymerization with an IC₅₀ of 4.6 µM, which was more potent than colchicine (B1669291) in the same assay. acs.orgmdpi.com

The inhibition of tubulin polymerization typically leads to a halt in the cell cycle, most commonly at the G2/M phase, preventing cells from entering mitosis and ultimately triggering apoptosis (programmed cell death). nih.govmdpi.com Flow cytometry analyses have confirmed that treatment of cancer cells with these pyrazole derivatives leads to a significant accumulation of cells in the G2/M phase. nih.govmdpi.com However, other mechanisms have also been observed. Some pyrazole derivatives induce cell cycle arrest at the G0/G1 phase or the S phase. nih.govresearchgate.netrsc.org For instance, one pyrazole derivative was found to arrest 4T1 breast cancer cells at the G1 phase, while another induced S-phase arrest in MCF-7 cells. acs.orgnih.govresearchgate.net This suggests that pyrazole derivatives can interfere with the cell cycle through multiple checkpoints, depending on their specific structure.

Table 2: Effects of Pyrazole Derivatives on Tubulin and Cell Cycle

| Compound Series | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine Analogs (8, 9) | Tubulin Polymerization Inhibition | IC₅₀ = 6.7 µM & 2.1 µM | nih.govmdpi.com |

| Combretastatin-Pyrazole Hybrid (10) | Tubulin Polymerization Inhibition | IC₅₀ = 4.6 µM | mdpi.com |

| Various Pyrazole Derivatives | Cell Cycle Arrest | Arrest at G2/M phase | nih.govmdpi.com |

| 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (13) | Cell Cycle Arrest | Arrest at G0/G1 phase in 4T1 cells | researchgate.net |

| Pyrazolyl nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine (6a) | Cell Cycle Arrest | Arrest at S phase in MCF-7 cells | acs.org |

Antimicrobial and Antiparasitic Properties

Beyond their anticancer potential, pyrazolyl alkanol derivatives and related compounds have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and parasites.

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Pyrazole derivatives have been synthesized and evaluated against a range of clinically relevant microbes. innovareacademics.in Studies show that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.comijcpa.inbiointerfaceresearch.com Antifungal activity has also been widely reported, particularly against species such as Candida albicans and Aspergillus niger. innovareacademics.inijcpa.in

In one study, a series of 4-functionalized pyrazole derivatives was tested for antimicrobial activity. biointerfaceresearch.com Compounds 3a-d demonstrated both bacteriostatic and bactericidal action against S. aureus at a concentration of 12.5 μg/ml, while compound 3b was notably active against E. coli with a minimal bactericidal concentration of 3.125 μg/ml. biointerfaceresearch.com Another investigation of pyrazole-1-carboxamides found potent activity against S. aureus, E. coli, and C. albicans, although they showed no significant effect against Pseudomonas aeruginosa. mdpi.comnih.gov The specific substitutions on the pyrazole ring are crucial in determining the spectrum and potency of the antimicrobial activity. ijcpa.in

Table 3: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Series | Target Organism | Reported Activity (MIC/MBSC) | Reference |

|---|---|---|---|

| 4-Functionalized Pyrazoles (3a-d) | S. aureus | 12.5 μg/ml | biointerfaceresearch.com |

| 4-Functionalized Pyrazole (3b) | E. coli | 3.125 μg/ml | biointerfaceresearch.com |

| Pyrazole-1-carboxamides | S. aureus, E. coli, C. albicans | Potent activity reported | mdpi.com |

| Thiophene Pyrazoline Derivatives | Various Bacteria & Fungi | Moderate to considerable activity | innovareacademics.in |

Parasitic diseases like leishmaniasis and malaria continue to pose a major global health threat. nih.govnih.gov Pyrazole derivatives have emerged as a promising scaffold for the development of new antiparasitic drugs. researchgate.netbiointerfaceresearch.com

Antileishmanial Activity: Several pyrazole and pyrano[2,3-c]pyrazole derivatives have been evaluated for their efficacy against the protozoan parasite Leishmania major. nih.gov In one study, seven compounds (P₁, P₃, P₅, P₈, P₁₂, P₁₃, and P₁₄ ) exhibited potent antileishmanial activity, with IC₅₀ values ranging from 34.79 to 43.55 μg/mL, making them two to three times more effective than the standard drug Glucantime (IC₅₀ = 97.31 μg/mL). nih.gov The most potent activity was observed for compound P₁₂ , which has a pyrano[2,3-c]pyrazole core. nih.gov Other research has identified pyrazolopyridine derivatives that induce programmed cell death in the parasite. nih.govacs.org

Antimalarial Activity: The rise of drug-resistant Plasmodium falciparum parasites necessitates the development of new antimalarial agents. nih.govnih.gov Pyrazole derivatives have shown significant potential in this area. researchgate.net Substituted 3-styryl-2-pyrazolines were tested for their in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum, with compound 3a showing excellent activity (IC₅₀ = 0.101 µM). ukm.my In another study, methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid derivatives (3a and 3c ) also demonstrated potent antimalarial effects with IC₅₀ values of 0.149 µmol/l and 0.15 µmol/l, respectively. nih.gov Some pyrazole-pyrazoline hybrids have shown activity against both chloroquine-sensitive and resistant strains of P. falciparum. researchgate.net

Table 4: In Vitro Antiparasitic Activity of Pyrazole Derivatives

| Activity | Compound Series | Target Organism | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Antileishmanial | Pyrazoles (P₁, P₅, P₈) | L. major | 35.53 - 37.40 μg/mL | nih.gov |

| Antileishmanial | Pyrano[2,3-c]pyrazoles (P₁₂, P₁₄) | L. major | 34.79 - 38.51 μg/mL | nih.gov |

| Antimalarial | 3-styryl-2-pyrazoline (3a) | P. falciparum (CQ-sensitive) | 0.101 µM | ukm.my |

| Antimalarial | Methyl 5-aminopyrazole-4-carboxylates (3a, 3c) | P. falciparum | 0.149 - 0.150 µmol/l | nih.gov |

Helicobacter pylori is a bacterium that colonizes the stomach and is a major cause of peptic ulcers and gastric cancer. The development of resistance to standard therapies, such as metronidazole, is a growing concern. Research has shown that certain pyrazole derivatives possess selective and potent activity against H. pylori. nih.govresearchgate.net

A study focusing on N1-substituted 3,5-diphenyl pyrazolines found that while these compounds had little to no activity against other common bacteria, they exhibited a significant degree of activity against a range of H. pylori strains. nih.govresearchgate.net Notably, this activity extended to strains that were resistant to metronidazole. nih.govresearchgate.netscispace.com The most effective compounds, those with an N1-acetyl group and a 4-methoxy substituent on the 5-phenyl ring, demonstrated a Minimum Inhibitory Concentration (MIC) in the range of 1-4 μg/mL against metronidazole-resistant H. pylori strains. nih.govresearchgate.net This highlights the potential of the pyrazole scaffold for developing new therapeutic options to eradicate resistant H. pylori infections.

Enzyme Inhibition and Receptor Modulation

The pyrazole scaffold is a significant feature in many biologically active compounds, contributing to a range of enzyme inhibition and receptor modulation activities. globalresearchonline.netbrieflands.com This section explores the potential of pyrazolyl alkanol derivatives in these interactions.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids involved in inflammation and pain. plos.orgnih.gov Inhibition of NAAA is a therapeutic strategy to increase the levels of endogenous NAEs like the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). plos.orgacs.org

Currently, there is no specific research data available in the public domain detailing the N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitory activity of 1-(1H-pyrazol-4-yl)propan-1-ol .

However, studies on other pyrazole derivatives have shown significant NAAA inhibitory potential. For instance, a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been identified as potent and systemically available NAAA inhibitors. acs.org One such derivative, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), was found to inhibit human NAAA in the low nanomolar range with an IC50 value of 0.042 μM through a non-covalent mechanism. acs.org These findings highlight the potential of the pyrazole scaffold in the design of NAAA inhibitors for managing inflammatory conditions. nih.govacs.org

Table 1: NAAA Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target | IC50 (μM) | Mechanism of Action |

| ARN19689 | Human NAAA | 0.042 | Non-covalent |

This table presents data for a pyrazole derivative, not this compound, for which specific data is not available.

Alpha-Amylase Inhibitory Mechanisms

Alpha-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic target for managing postprandial hyperglycemia in diabetes. nih.govacs.org

There is no specific research data available concerning the alpha-amylase inhibitory activity of This compound .

Nevertheless, the broader class of pyrazole derivatives has been investigated for alpha-amylase inhibition. For example, a series of dihydropyrazole derivatives demonstrated good to excellent inhibitory activity against α-amylase, with some compounds showing significantly better activity than the standard drug acarbose (B1664774). acs.org Specifically, compound 11 from the study showed an IC50 value of 0.5509 μM, which was more potent than acarbose (IC50 = 73.12 μM). acs.org Another study on thiazolidine-4-one hybrids with a pyrazole moiety also reported significant in vitro α-amylase inhibition, with compound 5a showing 90.04% inhibition at a concentration of 100 μg/mL. nih.gov Molecular docking studies suggest that these pyrazole derivatives can interact with the active site of human pancreatic α-amylase. nih.govresearchgate.net

Table 2: Alpha-Amylase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Concentration | % Inhibition | IC50 (μM) |

| Dihydropyrazole 11 | - | - | 0.5509 |

| Thiazolidin-4-one 5a | 100 µg/mL | 90.04% | - |

| Acarbose (Standard) | - | - | 73.12 |

This table presents data for various pyrazole derivatives, not this compound, for which specific data is not available.

Alkaline Phosphatase and Nucleotide Pyrophosphatase/Phosphodiesterase Modulation

Alkaline phosphatases (APs) and nucleotide pyrophosphatases/phosphodiesterases (NPPs) are enzymes involved in various physiological processes, including bone mineralization and nucleotide recycling. conicet.gov.ar Their modulation is of interest for conditions like bone diseases and diabetes. conicet.gov.ar

Specific data on the modulation of alkaline phosphatase or nucleotide pyrophosphatase/phosphodiesterase by This compound is not available in the current scientific literature.

However, research on carboxy pyrazole derivatives has shown inhibitory effects on different isozymes of APs and NPPs. conicet.gov.ar These studies have examined the impact of various substitutions on the pyrazole ring, indicating that the electronic and steric properties of the substituents can influence the inhibitory activity against tissue-specific and intestinal alkaline phosphatases (TNAP and IAP) and nucleotide pyrophosphatase/phosphodiesterase isozymes (NPP1 and NPP3). conicet.gov.ar For instance, certain carboxy pyrazole derivatives showed h-TNAP inhibition with IC50 values ranging from 0.91 to 42.0 μM and h-IAP inhibition with IC50 values from 0.39 to 22.3 μM. conicet.gov.ar

Kinase Inhibition Potentials

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov The pyrazole scaffold is a component of several kinase inhibitors. nih.gov

There is no specific information available regarding the kinase inhibition potential of This compound .

However, various pyrazole derivatives have been synthesized and evaluated as kinase inhibitors. For example, pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 kinase, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Another study reported that a pyrazole derivative, compound 7 , exhibited potent Pim-1 inhibition. nih.gov Furthermore, 7-(1H-pyrazol-4-yl)-1,6-naphthyridine compounds have been identified as inhibitors of spleen tyrosine kinase (Syk), indicating the versatility of the pyrazole structure in targeting different kinases. google.com

Table 3: Kinase Inhibitory Activity of a Selected Pyrazole Derivative

| Compound | Target Kinase | % Inhibition at 1 µM |

| Pyrazolo[1,5-a]pyrimidine 11b | Pim-1 | >98% |

| Pyrazolo[1,5-a]pyrimidine 11b | TRKC | 96% |

This table presents data for a pyrazolo[1,5-a]pyrimidine derivative, not this compound, for which specific data is not available.

GATA4 and NKX2-5 Protein-Protein Interaction Modulation

The transcription factors GATA4 and NKX2-5 are essential for heart development and interact to synergistically activate cardiac gene expression. acs.orgnih.gov Modulation of this protein-protein interaction (PPI) is a potential therapeutic strategy for cardiac conditions. acs.org

There is no direct evidence or research available on the modulation of the GATA4 and NKX2-5 protein-protein interaction by This compound .

Research into small molecules that modulate this interaction has identified compounds that can either inhibit or enhance the transcriptional synergy between GATA4 and NKX2-5. acs.org While the most potent inhibitors identified in one study were based on an isoxazole (B147169) scaffold, the exploration of various heterocyclic structures suggests that pyrazole-containing compounds could also be designed to target this interaction. acs.org For example, a study on the synthesis of derivatives of a phenylisoxazole carboxamide hit compound included various heterocyclic modifications to explore the chemical space for modulating this PPI. acs.org A specific compound, (rac)-1-[4-[(5-Methyl-3-phenylisoxazol-4-yl)methoxy]phenyl]propan-1-ol, was synthesized and evaluated, though it did not show significant inhibition. acs.org

Antiviral Activities

The development of new antiviral agents is a critical area of research. The pyrazole nucleus is a common scaffold in compounds with demonstrated antiviral properties. globalresearchonline.net

No specific studies on the antiviral activity of This compound have been reported in the available literature.

However, various other pyrazole derivatives have shown promising antiviral potential. For instance, certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have been identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for the replication of some viruses like the measles virus. acs.orgnih.gov One such alcohol-containing derivative, 14a , retained a notable antiviral effect with a pMIC50 of 7.4. nih.gov Additionally, pyrazole derivatives have been investigated as allosteric inhibitors of the Flavivirus NS2B-NS3 protease, a key enzyme for viruses such as Zika. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Activity

Influence of Pyrazole (B372694) Ring Substitutions on Potency and Selectivity

Substitutions on the pyrazole ring play a pivotal role in modulating the potency and selectivity of bioactive compounds. frontiersin.orgijrpr.comresearchgate.net The introduction of various functional groups at different positions of the pyrazole core can lead to significant changes in biological activity. frontiersin.org

For instance, in the context of kinase inhibitors, substitutions at the C3 and C5 positions of the pyrazole ring have been shown to be critical for achieving both high potency and selectivity. nih.gov Fragment-based drug design efforts have demonstrated that strategic placement of substituents can exploit specific interactions within the target protein's binding site. nih.gov For example, a growth vector from the C3 position towards a serine residue in the glycine-rich loop of RIP2 kinase has been identified as a key area for driving selectivity. nih.gov

The electronic nature of the substituents is also a determining factor. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the lipophilicity and cell permeability of pyrazole derivatives, potentially leading to increased potency. mdpi.comnih.gov Conversely, the introduction of more polar heterocycles in place of hydrophobic groups has been shown to improve potency in certain cases, highlighting the nuanced role of substituent properties. mdpi.com

The following table summarizes the observed effects of various pyrazole ring substitutions on biological activity from different studies:

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Target Class/Molecule | Reference |

| C3 and C5 | Bulky/Aromatic groups | Often crucial for high potency. | Kinases, Meprin α | nih.govnih.gov |

| C3 | Isopropyl group | Enhanced CDK2 potency and selectivity against GSK-3β. | Kinases | rsc.org |

| C3 | Methyl group | Essential for selectivity towards CDK2. | Kinases | nih.gov |

| Ortho-position (unspecified) | Methyl group on pyrazole | Important for JAK1 selectivity over JAK2. | Kinases | nih.gov |

| C4 | Amide group | Forms key hydrogen bonds with the kinase hinge region. | Kinases | nih.gov |

| General | Electron-withdrawing groups (e.g., halogens, nitro) | Can increase lipophilicity and potency. | Various | mdpi.comnih.gov |

| General | Polar heterocycles | Can improve potency compared to hydrophobic rings. | Kinases | mdpi.com |

Role of the Propanol (B110389) Chain and its Substituents in Biological Response

The propanol chain in 1-(1H-pyrazol-4-yl)propan-1-ol and related structures is not merely a linker but an active contributor to the molecule's biological profile. The presence of both a hydroxyl group and a three-carbon chain allows for a range of interactions and conformational possibilities.

The hydroxyl group of the propanol moiety can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the binding sites of target proteins. The length and flexibility of the propanol chain also influence how the pyrazole core is positioned within a binding pocket, which can be a deciding factor for biological activity.

The impact of the propanol chain and its substituents is often intertwined with the stereochemistry at the chiral center of the alcohol, which will be discussed in more detail in a later section.

Impact of Nitrogen Atom Substitutions on Biological Profiles

The nitrogen atoms of the pyrazole ring are key features that can be modified to tune the biological and physicochemical properties of the molecule. nih.gov An unsubstituted N-H group on the pyrazole ring can act as a hydrogen bond donor, which can be crucial for binding to certain biological targets. nih.govnih.gov

Furthermore, substitution at the pyrrole-like nitrogen atom eliminates its ability to act as a hydrogen bond donor, which can be a deliberate design strategy to avoid certain interactions or to improve properties like metabolic stability. nih.gov The choice between a substituted and an unsubstituted pyrazole nitrogen is a critical consideration in rational drug design. nih.govnih.gov

Rational Design Principles Based on SAR Insights

The accumulation of SAR data for pyrazole-containing compounds has led to the formulation of rational design principles for developing new and improved therapeutic agents. frontiersin.orgresearchgate.netresearchgate.netmsjonline.org These principles guide medicinal chemists in making targeted modifications to optimize a compound's activity and properties.

A key strategy in the rational design of pyrazole-based drugs is the use of the pyrazole ring as a bioisostere for other aromatic rings, such as benzene (B151609) or imidazole (B134444). nih.gov This can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced water solubility, while maintaining or even improving biological activity. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools that aid in the rational design process. researchgate.netmsjonline.org These methods can predict how a molecule will bind to its target and what effect certain structural modifications will have on its activity, thus accelerating the discovery of novel therapeutics. researchgate.net

Key rational design principles for pyrazole-based compounds include:

Targeted Substitutions: Making specific substitutions on the pyrazole ring to enhance interactions with key residues in the target's binding site. rsc.orgnih.gov

Bioisosteric Replacement: Using the pyrazole scaffold to replace other aromatic systems to improve physicochemical properties. nih.gov

Modulation of Physicochemical Properties: Fine-tuning lipophilicity, solubility, and other properties through the addition or modification of functional groups. mdpi.comnih.gov

Conformational Control: Introducing substituents that restrict the conformation of the molecule to favor a bioactive pose. mdpi.com

Stereochemical Influence on Biological Activity and Enantioselectivity

For chiral molecules like this compound, the three-dimensional arrangement of atoms, or stereochemistry, can have a dramatic impact on biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as enantioselectivity.

In the case of pyrazole derivatives with a chiral center in a side chain, the different enantiomers can exhibit distinct potencies and selectivities. For example, in a series of pyrazolocarboxamide inhibitors of RIP2 kinase, the two enantiomers of a compound containing a hydroxylated ethano bridge displayed different potencies. nih.gov Specifically, one enantiomer was found to be the most potent in the series, highlighting the critical role of stereochemistry. nih.gov

The synthesis of enantiomerically pure compounds is therefore a significant goal in drug discovery. researchgate.net Asymmetric synthesis methods are employed to selectively produce the desired enantiomer, avoiding the potential for off-target effects or reduced efficacy from the less active enantiomer. acs.orgnih.gov The resolution of racemic mixtures is another approach to obtain enantiopure compounds. researchgate.net

Computational Chemistry and Molecular Modeling in Pyrazolyl Alkanol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of pyrazolyl alkanols, docking simulations are employed to understand how these ligands interact with the active sites of biological targets such as proteins and enzymes. eurasianjournals.comnih.gov This approach is crucial for screening potential inhibitors and elucidating their mechanism of action. nih.govresearchgate.net

Docking studies on various pyrazole (B372694) derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, van der Waals forces, and π-stacking interactions with crucial amino acid residues in the target's binding pocket. rdd.edu.iq For example, studies involving protein kinases, a common target for pyrazole compounds, show that ligands often form hydrogen bonds with residues in the hinge region of the kinase domain. nih.govresearchgate.net The binding energy, calculated during docking, provides a quantitative estimate of the ligand's affinity for the target. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. nih.govijpbs.com

Docking simulations have been successfully applied to screen pyrazole derivatives against a range of therapeutic targets, including:

Receptor Tyrosine Kinases (e.g., VEGFR-2): Implicated in cancer. nih.govresearchgate.net

Cyclin-Dependent Kinases (e.g., CDK2): Key regulators of the cell cycle. nih.govrsc.org

Carbonic Anhydrases: Targets for treating glaucoma. ijpbs.com

Heat Shock Protein 90α (Hsp90α): A target in cancer therapy. nih.gov

The results from these simulations provide a theoretical framework that guides the rational design of new, more potent pyrazole-based therapeutic agents. nih.gov

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 1b (a thiadiazole pyrazole) | VEGFR-2 (2QU5) | -10.09 | Not specified | nih.gov |

| Compound 2b (a carboxamide pyrazole) | CDK2 (2VTO) | -10.35 | Ile10, Lys20, Lys89, Asp145 | nih.gov |

| Compound 5o (a pyrazole-chalcone hybrid) | Tubulin (1SA0) | -91.43 (dG bind) | ASN249, ALA250, LYS254, CYS241 | mdpi.com |

| Compound 3a (a pyrazole derivative) | Steroid 5α-reductase (7BW1) | -172.891 (MolDock Score) | Not specified | rdd.edu.iq |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like 1-(1H-pyrazol-4-yl)propan-1-ol. eurasianjournals.comnih.gov DFT provides a balance between computational cost and accuracy, making it a preferred method for studying organic compounds. eurasianjournals.comresearchgate.net These calculations offer detailed insights into molecular geometry, vibrational frequencies, and electronic characteristics that govern the molecule's reactivity. nih.govresearchgate.nettandfonline.com

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species or biological receptors. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netresearchgate.net

These theoretical analyses help to confirm molecular structures and provide critical information about the chemical reactivity of different functional sites on the pyrazolyl alkanol scaffold. nih.gov

| Parameter | Calculated Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -5.5971 | researchgate.net |

| LUMO Energy | -2.4598 | researchgate.net |

| Energy Gap (ΔE) | 3.1373 | researchgate.net |

| Chemical Potential (µ) | -4.0285 | researchgate.net |

| Hardness (η) | 1.5687 | researchgate.net |

| Electronegativity (χ) | 4.0285 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For pyrazolyl alkanols and their derivatives, QSAR models are developed to predict their therapeutic effects, such as anticancer or hypoglycemic activities, based on molecular descriptors. researchgate.netnih.gov These models are invaluable for guiding the design of new compounds with enhanced potency. researchgate.netnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors that encode the structural, physicochemical, and electronic features of the molecules. researchgate.net These descriptors are then used to build a statistical model, often using methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest. researchgate.net The predictive power of the resulting model is rigorously evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). researchgate.netnih.gov A robust QSAR model can accurately predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov

| Modeling Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.82 | 0.80 | 0.25 | researchgate.net |

| Random Forest | 0.90 | 0.85 | 0.20 | researchgate.net |

In Silico Screening and Virtual Library Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.govnih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening. For compounds related to this compound, virtual screening can rapidly identify potential lead compounds from vast chemical databases. nih.gov

The process often begins with the design of a virtual combinatorial library. nih.govresearchgate.net Starting with a core scaffold, such as the pyrazole ring, various substituents and functional groups are computationally added to generate a large and diverse set of derivatives. nih.gov This library is then screened against a specific biological target using methods like molecular docking. nih.govnih.gov The compounds are ranked based on their predicted binding affinity and other properties, and the top-ranking candidates are selected for further investigation and eventual synthesis. nih.gov This integrated approach of combinatorial chemistry and virtual screening accelerates the discovery of novel pyrazole-based inhibitors for various diseases. nih.gov

Conformational Analysis of Pyrazolyl Alkanol Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like pyrazolyl alkanols, understanding their conformational preferences is crucial, as the three-dimensional shape of a molecule dictates its ability to interact with a biological target.

Molecular Dynamics (MD) simulations are a primary tool for performing conformational analysis. eurasianjournals.comeurasianjournals.com MD simulations model the time-dependent behavior of a molecular system, providing insights into its dynamic nature and stability. nih.gov In the context of pyrazolyl alkanols, MD simulations are often used to refine the results of molecular docking. nih.govnih.gov By simulating the docked ligand-protein complex over time (typically nanoseconds), researchers can assess the stability of the binding pose and observe how the ligand adapts its conformation within the active site. nih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are calculated from the simulation trajectory to quantify the stability of the complex. nih.gov A stable RMSD over the course of the simulation suggests that the predicted binding mode is reliable. nih.gov

| System | Simulation Time (ns) | Average RMSD (nm) | Stability Assessment | Reference |

|---|---|---|---|---|

| Mpro-Compound 17 Complex | 100 | 0.20 - 0.35 | System remained stable after the first 10 ns | nih.gov |

| Protein (Mpro) | 100 | 0.15 - 0.30 | Stable throughout the simulation | nih.gov |

| Ligand (Compound 17) | 100 | ~0.1 | Minimal fluctuation, indicating stable binding | nih.gov |

Derivatization Strategies and Lead Optimization for Pyrazolyl Alkanols

Scaffold Modification and Analog Design for Enhanced Activity

Scaffold modification and analog design are fundamental to understanding the structure-activity relationships (SAR) of a chemical series. nih.govresearchgate.net By systematically altering different parts of the 1-(1H-pyrazol-4-yl)propan-1-ol scaffold, researchers can probe the interactions between the molecule and its biological target, leading to analogs with enhanced potency and selectivity. nih.govnih.gov This process can involve modifications to the pyrazole (B372694) core, the alkanol side chain, and the introduction of various substituents.

Key areas for modification on a pyrazolyl alkanol scaffold include:

N-Substitution of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring are common sites for modification. N-alkylation or N-arylation can significantly influence the compound's binding affinity, selectivity, and physicochemical properties. For example, in the development of pyrazole-based inhibitors for various enzymes and receptors, the introduction of specific N-phenyl groups has been shown to be crucial for potency. nih.gov

Substitution on the Pyrazole Ring: The carbon atoms of the pyrazole ring (positions 3 and 5) are key points for introducing diversity. Attaching different functional groups, such as alkyls, aryls, or halogens, can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein. scispace.com Inspired by the structure of celecoxib, a 1,5-diaryl pyrazole, systematic modifications have led to compounds with improved potency for different targets. nih.gov

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity, based on general principles observed in pyrazole-based drug discovery.

| Scaffold | Modification (R-group) | Position | Rationale for Enhanced Activity | Potential Target Class |

| Phenyl | N1 of Pyrazole | Introduce aromatic interactions (π-π stacking) with the binding site. | Kinases, GPCRs | |

| 4-Chlorophenyl | C5 of Pyrazole | Occupy a hydrophobic pocket and increase binding affinity. | COX-2, Cannabinoid Receptors | |

| Methyl | C3/C5 of Pyrazole | Enhance metabolic stability and fill small hydrophobic pockets. | Various Enzymes | |

| Carboxylic Acid | Terminus of N1-alkyl chain | Introduce a charge to form salt bridges and improve solubility. | Phosphodiesterases (PDEs) nih.gov | |

| Fluoroethyl | N1 of Pyrazole | Improve metabolic stability and modulate pKa. nih.gov | M4 Muscarinic Receptor nih.gov |

Bioisosteric Replacements in Pyrazole Derivatives for Improved Profiles

Heterocyclic Core Replacement: The pyrazole ring can be replaced with other five-membered heterocycles to modulate the compound's properties.

Thiazoles, Triazoles, and Imidazoles: These heterocycles have been successfully used as bioisosteres for the pyrazole ring in compounds targeting the CB1 cannabinoid receptor. nih.govacs.org These replacements can maintain the necessary spatial arrangement of substituents for receptor binding while altering properties like hydrogen bonding capability and metabolic fate. A close correlation between the biological results in imidazole (B134444) and pyrazole series has been noted in SAR studies. nih.govacs.org

1,2,3-Triazoles: This ring system has also been explored as a pyrazole bioisostere, potentially offering improved bioavailability due to being less lipophilic. unimore.it

Substituent Replacement: Bioisosteric replacements are also frequently applied to the substituents attached to the pyrazole core.

Aryl Group Bioisosteres: In many pyrazole-based drugs, aryl groups at positions 1 and 5 are critical for activity. Replacing a phenyl ring with a pyridyl ring can increase polarity and reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com Thiophene has also been used as a bioisostere for a phenyl ring, as seen in the development of certain CB1 receptor antagonists where a 5-aryl group was replaced by a 5-alkynyl-2-thienyl moiety. nih.govresearchgate.net

The table below compares the properties of a parent pyrazole compound with its potential bioisosteric analogs.

| Parent Compound | Bioisosteric Analog | Replaced Moiety | Bioisostere | Potential Improvement |

| 1,5-Diarylpyrazole | 1,5-Diaryl-imidazole | Pyrazole | Imidazole | Maintained or improved potency, altered ADME profile. acs.org |

| 1,5-Diarylpyrazole | 1,5-Diaryl-1,2,3-triazole | Pyrazole | 1,2,3-Triazole | Improved bioavailability (less lipophilic). unimore.it |

| 5-(4-Chlorophenyl)pyrazole | 5-(2-Thienyl)pyrazole | 4-Chlorophenyl | 2-Thienyl | Novel interactions with the target, altered metabolic profile. nih.gov |

| 1-Phenylpyrazole | 1-Pyridylpyrazole | Phenyl | Pyridyl | Reduced CYP-mediated metabolism, improved solubility. cambridgemedchemconsulting.com |

Combinatorial Chemistry Approaches for Pyrazole Library Synthesis

Combinatorial chemistry provides a powerful set of tools for rapidly synthesizing a large number of diverse compounds, known as a library. mdpi.com This approach is highly valuable for exploring the SAR of a new scaffold like pyrazolyl alkanols and for identifying initial hits in a high-throughput screening campaign. nih.govmdpi.com

The synthesis of pyrazole libraries often relies on robust and versatile chemical reactions that can accommodate a wide range of building blocks. ias.ac.in

Cyclocondensation Reactions: The most common method for creating the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. mdpi.comnih.govmdpi.com By using a diverse set of hydrazines and dicarbonyls as starting materials, a large library of substituted pyrazoles can be generated.

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov Three-component reactions involving an aldehyde, an amine (like 1H-indazol-6-amine), and a 1,3-dicarbonyl compound have been used to generate complex pyrazole-fused quinoline (B57606) and acridine (B1665455) derivatives. nih.gov

Solution-Phase Synthesis: Efficient methods for the solution-phase combinatorial synthesis of pyrazole-containing compounds have been developed, often based on the condensation of easily accessible N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles. acs.org

A combinatorial approach to synthesizing analogs of this compound could involve the synthetic route outlined below, allowing for variation at multiple positions.

| Reaction Step | Building Block A | Building Block B | Resulting Diversity Point | Example Reactants |

| Step 1: Pyrazole Formation | Hydrazines (R¹-NHNH₂) | 1,3-Diketones with alkanol side chain precursor | R¹ on Pyrazole Nitrogen | Phenylhydrazine, Methylhydrazine, Hydrazine hydrate |

| R³ and R⁵ on Pyrazole Carbon | Acetylacetone derivatives, Benzoylacetone derivatives | |||

| Step 2: Side Chain Modification | Pyrazole Intermediate | Alkylating/Acylating Agents | Modification of Alkanol -OH | Alkyl halides, Acid chlorides |

This strategy allows for the creation of a vast library of compounds, enabling a comprehensive exploration of the chemical space around the pyrazolyl alkanol scaffold to identify compounds with optimal therapeutic properties. researchgate.net

Conclusion and Future Research Directions

Current State of Research on 1-(1H-pyrazol-4-yl)propan-1-ol and its Analogues

Direct and extensive research specifically targeting this compound is limited in publicly available literature. However, the current understanding can be contextualized by examining research on its close structural analogues, namely pyrazolyl alcohols and other 4-substituted pyrazoles.

A key area of investigation for pyrazolyl alcohols has been in antimicrobial applications. One study reported the synthesis of a series of novel pyrazolyl alcohols and evaluated their antibacterial activity. nih.gov A specific analogue within this class demonstrated potent activity against Micrococcus luteus, with a reported Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL and a Minimum Bactericidal Concentration (MBC) of 7.81 µg/mL. nih.govmdpi.com This finding highlights the potential of the pyrazolyl alkanol scaffold as a source of new antibacterial agents.

Beyond direct alcohol analogues, the broader pyrazole (B372694) framework is associated with a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. pharmaguideline.combohrium.comglobalresearchonline.net For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. pharmaguideline.comnih.gov Research on other 4-substituted pyrazoles continues to uncover novel therapeutic potentials, providing a strong rationale for further investigation into the specific properties of this compound.

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazolyl Alcohols | Antibacterial | Compound 212 showed potent activity against Micrococcus luteus (MIC 3.9 µg/mL). | nih.govmdpi.com |

| Pyrazole-Oxindole Hybrids | Anticancer | Condensation of 5-aminopyrazoles with N-substituted isatin yielded compounds with potential anticancer properties. | mdpi.com |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Anticancer (Lung) | Certain derivatives inhibited the growth of A549 lung cancer cells and induced apoptosis. | nih.govijpsr.info |

| Pyrazole Integrated Benzophenones | Anti-inflammatory | Demonstrated significant potential against various inflammatory mediators. | nih.gov |

Emerging Avenues in Pyrazole-Based Medicinal Chemistry

The versatility of the pyrazole scaffold continues to open new frontiers in medicinal chemistry. ijpsr.info The unique structure of this compound, which combines the stable pyrazole ring with a chiral alkanol side chain, positions it at the intersection of several emerging research avenues.

Enzyme Inhibition: Pyrazole derivatives are known to act as potent enzyme inhibitors. globalresearchonline.net The propanol (B110389) moiety could facilitate hydrogen bonding within an enzyme's active site, suggesting that derivatives of this compound could be explored as inhibitors for targets such as kinases, phosphodiesterases, or alcohol dehydrogenases. bohrium.comnih.gov

Neuroprotective Agents: Certain aryl azole compounds, including pyrazoles, have been investigated for neuroprotective activity. semanticscholar.org Future research could explore whether this compound or its derivatives can modulate pathways involved in neurodegenerative diseases.

Antiparasitic and Antiviral Agents: Pyrazole-based compounds have shown promise as antiparasitic and antiviral agents. bohrium.com The development of resistance to existing drugs necessitates the exploration of novel scaffolds like pyrazolyl alkanols for diseases such as leishmaniasis or HIV. bohrium.com

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole ring make it an excellent ligand for metal complexes. researchgate.netmdpi.com These complexes themselves can have therapeutic applications, for instance, as anticancer agents, or be used as catalysts in the synthesis of other important molecules. bohrium.commdpi.com

Methodological Advancements in Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives have seen significant advancements, enabling the efficient production and analysis of complex molecules like this compound.

Synthesis: The most fundamental method for creating the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.govmdpi.com Modern advancements include:

Multicomponent Reactions: These strategies allow for the synthesis of complex pyrazoles in a single step from multiple starting materials, improving efficiency. nih.gov

Novel Catalysts: The use of catalysts like ruthenium complexes has enabled highly stereoselective N-vinylation of pyrazoles. nih.gov Similarly, solid supports like Al₂O₃ have been used to facilitate reactions under mild, solvent-free conditions, as demonstrated in the synthesis of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. researchgate.netmdpi.com

Stereoselective Synthesis: Given that this compound contains a chiral center, stereoselective synthesis is crucial. Methodologies using chiral auxiliaries, such as tert-butanesulfinamide, have been developed to produce specific enantiomers of chiral pyrazole derivatives, which is essential for creating potent and selective PDE4 inhibitors. nih.gov

Characterization: The structure of novel pyrazole derivatives is typically confirmed using a suite of spectroscopic techniques. For a compound like this compound, characterization would involve:

NMR Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms. For a related ketone, characteristic signals in the ¹³C NMR spectrum were observed for the carbonyl group at 194.7 ppm and pyrazole ring signals were seen in the ¹H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy: To identify functional groups. The related propanone derivative showed characteristic C=O, C=N, and C=C bond vibrations. researchgate.netmdpi.com For the target alcohol, a broad O-H stretch would be expected.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

X-Ray Crystallography: To definitively determine the three-dimensional structure of the molecule in its crystalline form. researchgate.net

Challenges and Opportunities in Developing Novel Pyrazolyl Alkanol Therapeutics

The development of this compound and its analogues into viable therapeutic agents presents both distinct challenges and significant opportunities.

Challenges:

Regio- and Stereoselectivity: A primary synthetic challenge is controlling the regio- and stereoselectivity of reactions. nih.gov During the formation of the pyrazole ring with unsymmetrical precursors, different isomers can form. Furthermore, controlling the stereochemistry at the chiral center of the propanol side chain is difficult but essential, as different enantiomers can have vastly different biological activities. nih.gov

Target Identification: While the pyrazole scaffold is active against many targets, identifying the specific mechanism of action for a new derivative requires extensive biological screening and validation.

Opportunities:

Stereospecific Therapeutics: The presence of a chiral center is a significant opportunity. nih.gov Synthesizing and testing the individual enantiomers of this compound could lead to the discovery of a more potent and selective therapeutic agent with a superior side-effect profile compared to a racemic mixture.

Structural Versatility: The pyrazole ring is amenable to substitution at multiple positions, allowing for extensive structure-activity relationship (SAR) studies. researchgate.net The alkanol side chain can also be readily modified. This versatility provides medicinal chemists with numerous options to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Broad Therapeutic Potential: The proven track record of the pyrazole nucleus across a wide range of diseases means that pyrazolyl alkanols have the potential to be developed for numerous therapeutic areas, from infectious diseases to inflammation and oncology. nih.govglobalresearchonline.netnih.gov

Q & A

Q. Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ = 153.1 m/z) .

- FTIR : Key peaks include O–H stretch (~3300 cm⁻¹) and pyrazole ring vibrations (1600–1450 cm⁻¹) .

Advanced: How can computational modeling optimize derivatives for kinase inhibition?

Q. Answer :

- Docking studies : Use PyMOL or AutoDock to model interactions with kinase active sites (e.g., TrkA or ALK). The pyrazole’s 4-position is critical for hydrogen bonding .

- QSAR : Correlate substituent electronegativity (e.g., –CF₃ at the benzyl position) with IC₅₀ values using Hammett parameters .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives .

Advanced: How to address low yields in catalytic reduction of the pyrazole ring?

Answer :

Low yields may result from catalyst poisoning or side reactions. Mitigation strategies:

- Catalyst screening : Compare Pd/C, Raney Ni, and PtO₂ under H₂ (1–3 atm). PtO₂ in ethanol at 50°C improves selectivity .

- Protecting groups : Temporarily block the hydroxyl group with TBSCl to prevent undesired hydrogenolysis .

- In-situ monitoring : Use FTIR or GC-MS to detect intermediates and adjust reaction conditions dynamically .

Basic: What solvent systems are optimal for recrystallization?

Q. Answer :

- Polar protic solvents : Methanol or 2-propanol yield high-purity crystals (≥98%) due to hydrogen bonding with the hydroxyl group .

- Mixed solvents : Ethyl acetate/hexane (1:3) is effective for intermediates with low polarity .

Advanced: How does the pyrazole ring’s electronic environment influence biological activity?

Q. Answer :

- Electron-withdrawing groups (–NO₂, –CF₃) at the pyrazole 3-position enhance kinase binding by increasing electrophilicity .

- π-Stacking : Aromatic substituents (e.g., biphenyl) improve affinity for hydrophobic kinase pockets (e.g., crizotinib derivatives) .

- Bioisosterism : Replace the hydroxyl group with a boronic acid to probe solubility-activity trade-offs .

Basic: What safety precautions are essential during synthesis?

Q. Answer :

- Diazomethane handling : Use in a fume hood with ether solutions; avoid direct contact due to explosivity .

- Personal protective equipment (PPE) : Gloves and goggles are mandatory when working with chloranil or DMSO .

Advanced: How to resolve spectral overlap in HPLC analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.